3-Acetyl-5-methoxybenzaldehyde
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Overview
Description
3-Acetyl-5-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O3. It is a naturally occurring compound initially extracted from the leaves of the desert plant Encelia farinosa . This compound is known for its aromatic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetyl-5-methoxybenzaldehyde can be synthesized through several methods. One common method involves the acetylation of 5-methoxybenzaldehyde using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
3-Acetyl-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 3-acetyl-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may exert antimicrobial effects by disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Shares similar aromatic properties and is used in the food and fragrance industry.
Anisaldehyde (4-Methoxybenzaldehyde): Another aromatic aldehyde with applications in organic synthesis and perfumery.
Uniqueness
3-Acetyl-5-methoxybenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its acetyl group enhances its reactivity in various chemical reactions compared to other methoxybenzaldehydes .
Properties
CAS No. |
1393566-43-2 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-acetyl-5-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7(12)9-3-8(6-11)4-10(5-9)13-2/h3-6H,1-2H3 |
InChI Key |
BVPUTOBNQFTITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)OC |
Origin of Product |
United States |
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